

Synthesis of GS-9191 and its Analogues: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9191 is a novel, topically administered double prodrug of the nucleotide analogue 9-(2-phosphonylmethoxyethyl)guanine (PMEG). Developed by Gilead Sciences, **GS-9191** is designed to permeate the skin and be metabolized within the epithelial layer to its active triphosphate form, PMEG diphosphate (PMEG-DP). This active metabolite exhibits potent antiproliferative activity by inhibiting DNA polymerases α and β , making **GS-9191** a promising candidate for the treatment of hyperproliferative skin conditions, particularly those induced by human papillomavirus (HPV).[1][2][3] This technical guide provides a comprehensive overview of the synthesis of **GS-9191** and its analogues, detailing experimental protocols, quantitative biological data, and the underlying signaling pathways.

Quantitative Data

The biological activity of **GS-9191** and its metabolites has been evaluated in various cell lines. The following tables summarize the key quantitative data on their antiproliferative effects and enzyme inhibition.

Table 1: Antiproliferative Activity of **GS-9191** and Related Compounds[4][5][6]



Compound	Cell Line	Cell Type	EC50 (nM)
GS-9191	SiHa	HPV-16 positive cervical carcinoma	0.03
CaSki	HPV-16 and -18 positive cervical carcinoma	284	
HeLa	HPV-18 positive cervical carcinoma	0.71	
Me-180	HPV-68 positive cervical carcinoma	2.1	
C-33 A	HPV-negative cervical carcinoma	1.3	
A-549	Lung carcinoma	15	-
MCF-7	Breast adenocarcinoma	>100	_
РНК	Primary human keratinocytes	3.1	
HEL	Human embryonic lung fibroblasts	12	
cPrPMEDAP	SiHa	HPV-16 positive cervical carcinoma	207
PMEG	SiHa	HPV-16 positive cervical carcinoma	284

Table 2: Inhibition of DNA Polymerases by PMEG Diphosphate (PMEG-DP)[4][6]



Enzyme	IC50 (μM)
DNA Polymerase α	2.5
DNA Polymerase β	1.6
DNA Polymerase γ (mitochondrial)	59.4

Experimental Protocols

While the precise, industrial-scale synthesis of **GS-9191** is proprietary to Gilead Sciences, a representative synthetic protocol can be constructed based on the general principles of phosphonamidate prodrug (ProTide) synthesis and methodologies reported for analogous compounds. The overall strategy involves the synthesis of the core acyclic nucleoside phosphonate, 9-[2-(phosphonylmethoxy)ethyl]-N⁶-cyclopropyl-2,6-diaminopurine (cPrPMEDAP), followed by the coupling of L-phenylalanine isobutyl ester to the phosphonate group.

Representative Synthesis of GS-9191

Step 1: Synthesis of 9-[2-(phosphonylmethoxy)ethyl]-N⁶-cyclopropyl-2,6-diaminopurine (cPrPMEDAP)

The synthesis of the cPrPMEDAP core can be achieved through the alkylation of N⁶-cyclopropyl-2,6-diaminopurine with a suitable phosphonate-containing side chain precursor.

 Materials: N⁶-cyclopropyl-2,6-diaminopurine, diethyl (2-tosyloxyethoxymethyl)phosphonate, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).

Procedure:

- To a solution of N⁶-cyclopropyl-2,6-diaminopurine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
- Stir the mixture at room temperature for 1 hour.
- Add a solution of diethyl (2-tosyloxyethoxymethyl)phosphonate in anhydrous DMF dropwise to the reaction mixture.



- Heat the reaction to 80 °C and stir for 24 hours.
- Cool the reaction to room temperature and quench with water.
- Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by silica gel column chromatography to yield diethyl cPrPMEDAP.
- Treat the diethyl ester with bromotrimethylsilane (TMSBr) in anhydrous dichloromethane followed by hydrolysis with water to afford cPrPMEDAP.

Step 2: Synthesis of L-phenylalanine isobutyl ester hydrochloride

- Materials: L-phenylalanine, isobutanol, thionyl chloride (SOCl₂).
- Procedure:
 - Suspend L-phenylalanine in isobutanol and cool to 0 °C.
 - Add thionyl chloride dropwise to the suspension.
 - Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
 - Cool the reaction mixture and remove the solvent under reduced pressure.
 - Recrystallize the crude product from a suitable solvent system to obtain L-phenylalanine isobutyl ester hydrochloride.

Step 3: Coupling of cPrPMEDAP with L-phenylalanine isobutyl ester

This step involves the formation of the phosphonamidate bonds, a key feature of the ProTide technology.

 Materials: cPrPMEDAP, L-phenylalanine isobutyl ester hydrochloride, N,N'dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), triethylamine, anhydrous pyridine.

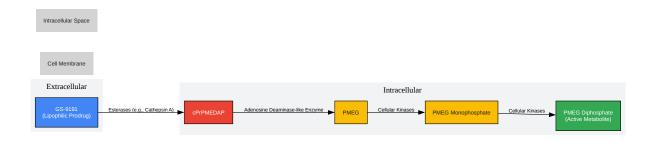


Procedure:

- Dissolve cPrPMEDAP in anhydrous pyridine.
- Add L-phenylalanine isobutyl ester hydrochloride and triethylamine to the solution.
- Add DCC and a catalytic amount of DMAP to the reaction mixture.
- Stir the reaction at room temperature for 48 hours under an inert atmosphere.
- Filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by silica gel column chromatography to yield GS-9191 as a mixture of diastereomers. Further purification by chiral chromatography can be employed to separate the individual diastereomers if required.

Signaling Pathways and Mechanisms of Action

GS-9191 is designed as a prodrug that undergoes intracellular activation to exert its therapeutic effect. The following diagrams illustrate the proposed intracellular activation pathway of **GS-9191** and the subsequent mechanism of action of its active metabolite.

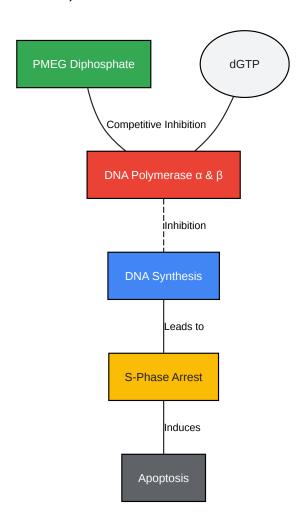


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Intracellular activation pathway of GS-9191.



The lipophilic nature of **GS-9191** allows for efficient passive diffusion across the cell membrane. Once inside the cell, esterases, such as Cathepsin A, hydrolyze the amino acid ester moieties to release 9-[2-(phosphonylmethoxy)ethyl]-N⁶-cyclopropyl-2,6-diaminopurine (cPrPMEDAP). Subsequently, an adenosine deaminase-like enzyme removes the cyclopropylamine group to yield 9-(2-phosphonylmethoxyethyl)guanine (PMEG). Cellular kinases then phosphorylate PMEG first to its monophosphate (PMEG-MP) and then to its active diphosphate form (PMEG-DP).



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Mechanism of action of PMEG diphosphate.

PMEG-DP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for DNA polymerases α and β . By binding to the active site of these enzymes, PMEG-DP effectively halts DNA synthesis. This inhibition of DNA replication leads to cell cycle arrest in the S-phase, and ultimately induces apoptosis in rapidly proliferating cells.[4][6]



Conclusion

GS-9191 represents a sophisticated approach to topical drug delivery, leveraging prodrug technology to efficiently deliver a potent antiproliferative agent to its target tissue. The synthesis of **GS-9191** and its analogues, while complex, follows established principles of phosphonamidate chemistry. The quantitative biological data clearly demonstrates the high potency of **GS-9191**, particularly in HPV-positive cell lines, and elucidates its mechanism of action through the inhibition of key DNA polymerases. This technical guide provides a foundational resource for researchers and professionals in drug development interested in the synthesis and application of nucleotide analogues and their prodrugs. Further research into analogues of **GS-9191** may lead to the development of even more effective and selective therapies for a range of hyperproliferative and viral skin diseases.

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